Octahydropentalenyl valerate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93964-82-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl pentanoate |
InChI |
InChI=1S/C13H22O2/c1-2-3-7-13(14)15-12-9-8-10-5-4-6-11(10)12/h10-12H,2-9H2,1H3 |
InChI Key |
SXGFRANIZFQQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1CCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Octahydropentalenyl Valerate
Strategies for the Stereocontrolled and Regioselective Synthesis of the Octahydropentalene Core
The bicyclo[3.3.0]octane skeleton, which forms the core of octahydropentalene, can be assembled through various powerful synthetic transformations. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
Cycloaddition Reactions in Pentalene Scaffold Construction
Cycloaddition reactions are a cornerstone of cyclic and polycyclic compound synthesis, offering a convergent approach to complex molecular architectures. libretexts.orgrsc.org In the context of the octahydropentalene core, several cycloaddition strategies can be envisioned.
One of the most powerful methods for the construction of fused five-membered rings is the [3+2] cycloaddition. For instance, the reaction of a cyclopentenyl-derived three-atom component with a two-atom π-system can lead to the desired bicyclo[3.3.0]octane framework. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries. rsc.org
Another relevant approach is the intramolecular photoaddition of alkenes, which can generate bicyclo[4.2.0]octane systems that may be further rearranged to the desired bicyclo[3.3.0]octane skeleton. nih.gov Furthermore, the Weiss reaction, a condensation reaction between a dialkyl 3-oxoglutarate and a 1,2-dicarbonyl compound, provides a direct route to bicyclo[3.3.0]octane-3,7-diones, which can serve as versatile intermediates for the synthesis of various octahydropentalene derivatives. msu.edu
| Cycloaddition Strategy | Reactants | Catalyst/Conditions | Key Features |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes and Azadienes | Chiral Bifunctional Brønsted Base | High enantioselectivity for spiro-cyclopentane systems. rsc.org |
| Photochemical [2+2] Cycloaddition | Electron-deficient π-systems | UV irradiation | Stereoselective formation of bicyclo[4.2.0]octanes. nih.gov |
| Weiss Reaction | Dialkyl 3-oxoglutarate and Glyoxal | Base | Direct synthesis of bicyclo[3.3.0]octane-3,7-diones. msu.edu |
Ring-Closing Metathesis Approaches to Fused Bicyclic Systems
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and macrocyclic compounds. thieme-connect.de Its application in the construction of the octahydropentalene scaffold typically involves the cyclization of a diene precursor. More advanced strategies, such as ring-rearrangement metathesis (RRM), can also be employed to access the bicyclo[3.3.0]octene core from readily available starting materials like norbornene derivatives. beilstein-journals.org
The choice of catalyst is crucial for the success of RCM reactions, with ruthenium-based catalysts such as Grubbs' and Hoveyda-Grubbs' catalysts being the most commonly used. The catalyst generation and the presence of additives can significantly influence the reaction's efficiency and stereoselectivity. nih.govbeilstein-journals.org For instance, subjecting a functionalized bicyclo[2.2.1]heptene system to a Grubbs-type catalyst in the presence of ethylene (B1197577) can lead to the formation of a bicyclo[3.3.0]octane derivative in high yield. beilstein-journals.org
| RCM Catalyst | Substrate Type | Typical Conditions | Yield (%) |
| Grubbs I | Dienyne | CH2Cl2, reflux | >90 |
| Grubbs II | Diene | Toluene, 80°C | 85-95 |
| Hoveyda-Grubbs II | Diene | CH2Cl2, reflux | 80-99 |
Chemoenzymatic Synthesis of Octahydropentalene Isomers
Chemoenzymatic approaches offer an attractive alternative for the synthesis of chiral, non-racemic octahydropentalene precursors. These methods often leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations. nih.gov
A common strategy involves the enzymatic kinetic resolution of a racemic alcohol precursor of the octahydropentalene core. Lipases are frequently employed for this purpose, catalyzing the acylation of one enantiomer of the alcohol with high selectivity, leaving the other enantiomer unreacted. nih.govcapes.gov.br This allows for the separation of the two enantiomers, which can then be carried forward to the desired octahydropentalenyl valerate (B167501) isomers. For example, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are known to exhibit high enantioselectivity towards a broad range of secondary alcohols. nih.gov
Another potential chemoenzymatic route could involve the asymmetric desymmetrization of a prochiral diketone within the bicyclo[3.3.0]octane framework using a dehydrogenase enzyme, leading to a chiral hydroxy-ketone intermediate.
| Enzyme | Reaction Type | Substrate | Key Outcome |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic bicyclic alcohol | High enantiomeric excess of the remaining alcohol and the acylated product. |
| Pseudomonas cepacia Lipase | Kinetic Resolution (Acylation) | Racemic bicyclic alcohol | Predictable enantiopreference based on substrate structure. nih.gov |
| Dehydrogenase | Asymmetric Reduction | Prochiral bicyclic diketone | Enantioselective formation of a chiral hydroxy-ketone. |
Esterification Techniques for the Introduction of the Valerate Moiety
Once the chiral octahydropentalene alcohol precursor is obtained, the final step involves the introduction of the valerate group through an esterification reaction. The choice of esterification method depends on factors such as the reactivity of the alcohol, the desired reaction conditions, and the need to avoid side reactions.
Direct Esterification Protocols and Catalyst Optimization
Direct esterification, most notably the Fischer esterification, involves the reaction of the alcohol with valeric acid in the presence of an acid catalyst. athabascau.ca While this method is straightforward, it is a reversible reaction, and thus often requires a large excess of one of the reactants or the removal of water to drive the equilibrium towards the product. athabascau.ca
Commonly used catalysts include strong mineral acids like sulfuric acid. However, for more sensitive substrates, milder catalysts such as boric acid have been shown to be effective, particularly for the esterification of α-hydroxy acids. researchgate.net The use of a supported catalyst, such as silica-supported boric acid, can simplify the work-up procedure and allow for catalyst recycling.
| Catalyst | Reactants | Conditions | Key Features |
| Sulfuric Acid (H₂SO₄) | Octahydropentalenol (B1332180), Valeric Acid | Reflux in an inert solvent | Strong acid catalyst, requires water removal. researchgate.net |
| Boric Acid (H₃BO₃) | Octahydropentalenol, Valeric Acid | Toluene, reflux | Milder conditions, chemoselective for α-hydroxy acids. researchgate.net |
| Dichloroimidazolidinedione (DCID) | Octahydropentalenol, Valeric Acid | CH₂Cl₂, room temperature | Mild, catalyst-free conditions with a coupling reagent. nih.gov |
Transesterification Methodologies for Octahydropentalenyl Valerate Formation
Transesterification offers an alternative to direct esterification and involves the reaction of the octahydropentalene alcohol with a valerate ester, such as methyl valerate or ethyl valerate, in the presence of a catalyst. organic-chemistry.org This method can be advantageous as the equilibrium can be shifted by using a large excess of the starting ester or by removing the lower-boiling alcohol byproduct.
Both acid and base-catalyzed transesterification protocols are well-established. masterorganicchemistry.com Acid catalysts like scandium(III) triflate can promote the reaction under relatively mild conditions. organic-chemistry.org Base-catalyzed transesterification, often using an alkoxide, is also highly effective. masterorganicchemistry.com Furthermore, enzymatic transesterification using lipases can provide a highly selective and environmentally benign route to the desired ester. dtu.dk For instance, immobilized Candida antarctica Lipase B (CALB) has been successfully used for the transesterification of various alcohols. dtu.dk
| Catalyst System | Reactants | Conditions | Key Advantages |
| Scandium(III) triflate | Octahydropentalenol, Methyl Valerate | Refluxing alcohol | Mild Lewis acid catalyst. organic-chemistry.org |
| Sodium Methoxide (NaOMe) | Octahydropentalenol, Methyl Valerate | Methanol, reflux | Strong base catalyst, drives equilibrium. masterorganicchemistry.com |
| Immobilized Candida antarctica Lipase B (CALB) | Octahydropentalenol, Ethyl Valerate | Solvent-free or organic solvent, moderate temperature | High selectivity, mild and green conditions. dtu.dk |
| Silica Supported Boric Acid | Octahydropentalenol, Ethyl Valerate | Solvent-free, heating | Recyclable heterogeneous catalyst. nih.gov |
Protecting Group Strategies in Selective Esterification
The synthesis of this compound, the ester formed between an octahydropentalene alcohol and valeric acid, often necessitates the use of protecting groups to achieve selective esterification, particularly when the octahydropentalene scaffold bears multiple reactive functional groups. wikipedia.orgorganic-chemistry.org Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation. wikipedia.org The choice of a protecting group is critical and must consider its stability under the reaction conditions and the ease of its selective removal (deprotection) without affecting the newly formed ester linkage. organic-chemistry.org
In the context of synthesizing this compound from a poly-hydroxylated octahydropentalene precursor, a common strategy involves the selective protection of all but one hydroxyl group. The remaining free hydroxyl group can then be esterified with valeric acid or an activated derivative thereof.
Common Protecting Groups for Alcohols:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Silyl Ethers (e.g., tert-Butyldimethylsilyl) | TBDMS | TBDMS-Cl, imidazole, DMF | Fluoride source (e.g., TBAF) or acid |
| Benzyl Ether | Bn | BnBr, NaH, THF | Hydrogenolysis (H₂, Pd/C) |
| Acetals (e.g., Tetrahydropyranyl) | THP | Dihydropyran, acid catalyst | Aqueous acid |
Table 1: Commonly used protecting groups for hydroxyl functionalities.
Advanced Chemical Transformations and Analog Generation of this compound
Following the successful synthesis of this compound, further chemical transformations can be employed to generate a diverse range of analogs for structure-activity relationship (SAR) studies. These modifications can be targeted at either the octahydropentalene scaffold or the valerate side chain.
Selective Functionalization at the Octahydropentalene Scaffold
The octahydropentalene core, being a saturated bicyclic system, presents a challenge for selective functionalization due to the presence of multiple, chemically similar C-H bonds. rsc.org However, modern synthetic methods offer several strategies to achieve site-selective C-H functionalization.
One approach involves the use of directing groups, where a functional group on the molecule directs a catalyst to a specific C-H bond. rsc.org While the ester group in this compound is generally a weak directing group, other functionalities that might be present on the octahydropentalene ring or introduced in a precursor can be exploited for this purpose.
Alternatively, radical-based C-H functionalization reactions can be employed. These reactions are often less dependent on the electronic properties of the substrate and can be guided by the steric accessibility of the C-H bonds.
Hypothetical Example of Selective Functionalization:
A hypothetical scenario could involve the introduction of a hydroxyl group at a specific position on the octahydropentalene ring of a precursor, which is then used to direct a C-H activation catalyst to a neighboring C-H bond for further functionalization, such as arylation or alkylation.
Stereochemical Control in Post-Synthesis Derivatization
The octahydropentalene framework is a three-dimensional structure with multiple stereocenters. biomedres.usbiomedres.us Any post-synthesis derivatization must consider the stereochemical outcome of the reaction. The existing stereochemistry of the this compound can influence the approach of reagents, leading to diastereoselective transformations.
For instance, the reduction of a ketone that might be introduced onto the octahydropentalene scaffold would likely proceed via attack of the hydride reagent from the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer of the resulting alcohol.
Conformational analysis of the octahydropentalene ring system is crucial for predicting the stereochemical outcome of such reactions. biomedres.usbiomedres.us The fused five-membered rings can adopt various conformations, and understanding the most stable conformation can provide insights into which face of the molecule is more accessible to reagents. biomedres.usbiomedres.us
Synthesis of Isotopic Variants for Mechanistic Studies
Isotopically labeled analogs of this compound are invaluable tools for elucidating its metabolic fate, mechanism of action, and for use as internal standards in quantitative analytical methods. nih.govimist.mamedchemexpress.com The most common stable isotopes used in drug discovery and development are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). medchemexpress.com
The synthesis of these labeled compounds can be achieved by incorporating the isotope at a late stage of the synthesis to maximize efficiency. imist.ma
Strategies for Isotopic Labeling:
| Isotope | Precursor | Method |
| Deuterium (²H) | Deuterated valeric acid | Esterification with octahydropentalenol |
| Carbon-13 (¹³C) | ¹³C-labeled valeric acid or a ¹³C-labeled building block for the octahydropentalene core | Standard synthetic procedures |
| Oxygen-18 (¹⁸O) | H₂¹⁸O | Acid-catalyzed hydrolysis and re-esterification of the valerate group |
Table 2: Strategies for the synthesis of isotopically labeled this compound.
For example, to synthesize deuterium-labeled this compound, deuterated valeric acid can be used in the esterification reaction with octahydropentalenol. Similarly, ¹³C-labeled analogs can be prepared using ¹³C-labeled starting materials. These labeled compounds can then be used in mass spectrometry-based studies to track the molecule and its metabolites in biological systems. nih.gov
Advanced Spectroscopic and Chromatographic Methodologies for Octahydropentalenyl Valerate Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure determination of organic molecules. A combination of one- and two-dimensional NMR experiments is required to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity and stereochemistry of Octahydropentalenyl valerate (B167501).
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
The complete assignment of the ¹H and ¹³C NMR spectra of Octahydropentalenyl valerate is achieved through a synergistic application of various NMR experiments.
¹H NMR Spectroscopy: The one-dimensional proton NMR spectrum provides initial information on the number and chemical environment of the protons. For this compound, distinct regions of the spectrum would correspond to the protons of the octahydropentalene ring and the valerate chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear in the downfield region (around 170-175 ppm), while the carbons of the bicyclic alkane framework will resonate in the upfield region.
Correlation Spectroscopy (COSY): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the octahydropentalene and valerate moieties.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a clear map of the C-H bonds.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is crucial for connecting different spin systems. open-raman.org Key HMBC correlations would be observed between the protons of the octahydropentalene ring and the carbonyl carbon of the valerate group, confirming the ester linkage. masterorganicchemistry.comscielo.brchemicalforums.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. nih.govcas.cnpku.edu.cnbiomedres.us This is particularly important for determining the relative stereochemistry of the substituents on the octahydropentalene ring. nih.gov
A plausible set of ¹H and ¹³C NMR data for a specific isomer of this compound is presented in the table below.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | 2.15 (m) | 45.2 | C-2, C-3, C-7a | H-2, H-7 |
| 2 | 1.60-1.75 (m) | 32.8 | C-1, C-3, C-3a | H-1, H-3 |
| 3 | 1.50-1.65 (m) | 28.5 | C-2, C-3a, C-4 | H-2, H-4 |
| 3a | 2.50 (m) | 50.1 | C-3, C-4, C-7, C-7a | H-3, H-4, H-7 |
| 4 | 4.95 (m) | 78.9 | C-3a, C-5, C-7a, C-1' | H-3a, H-5, H-7 |
| 5 | 1.80-1.95 (m) | 35.1 | C-4, C-6, C-6a | H-4, H-6 |
| 6 | 1.45-1.60 (m) | 26.7 | C-5, C-6a, C-7 | H-5, H-7 |
| 6a | 2.30 (m) | 48.3 | C-3a, C-6, C-7, C-7a | H-3a, H-6, H-7 |
| 7 | 1.70-1.85 (m) | 30.2 | C-1, C-3a, C-6a | H-1, H-6a |
| 1' | - | 173.5 | - | - |
| 2' | 2.35 (t, J = 7.5 Hz) | 34.1 | C-1', C-3', C-4' | H-3' |
| 3' | 1.65 (sext, J = 7.5 Hz) | 27.2 | C-2', C-4', C-5' | H-2', H-4' |
| 4' | 1.40 (sext, J = 7.5 Hz) | 22.4 | C-2', C-3', C-5' | H-3', H-5' |
| 5' | 0.95 (t, J = 7.5 Hz) | 13.8 | C-3', C-4' | H-4' |
Chiral NMR Spectroscopy for Enantiomeric Purity Assessment
Given the multiple chiral centers in the octahydropentalene core, this compound can exist as a mixture of enantiomers and diastereomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric purity of a sample. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govmasterorganicchemistry.comhplc.eu This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netresearchgate.netresearchgate.netnih.govmasterorganicchemistry.com
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.netnih.govmasterorganicchemistry.com This interaction induces small chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid, react with the analyte to form a stable pair of diastereomers, which will have distinct NMR spectra. researchgate.netresearchgate.net This method provides clear separation of signals for accurate determination of enantiomeric excess.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and for gaining insights into its structure through fragmentation analysis.
Molecular Formula Validation: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Fragmentation Pattern Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of the valerate side chain and fragmentation of the bicyclic ring system. cas.cnresearchgate.netnih.govacs.orgnih.govcas.cnresearchgate.netchemrxiv.org
A plausible HRMS fragmentation table for this compound is provided below.
| m/z (Observed) | m/z (Calculated) | Formula | Fragment |
| 222.1933 | 222.1933 | C₁₄H₂₂O₂ | [M]⁺ |
| 121.1017 | 121.1017 | C₉H₁₃ | [M - C₅H₉O₂]⁺ |
| 107.0861 | 107.0861 | C₈H₁₁ | [M - C₆H₁₁O₂]⁺ |
| 85.0653 | 85.0653 | C₅H₉O | [C₅H₉O]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. vscht.czudel.edulibretexts.org The C-O stretching vibrations would appear in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the sp³ hybridized carbons of the octahydropentalene ring and the valerate chain would be observed just below 3000 cm⁻¹. vscht.czlibretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the non-polar bonds. open-raman.orgnih.govnih.govresearchgate.net The C-C stretching and CH₂ bending modes of the bicyclic system would give rise to characteristic signals in the Raman spectrum. biomedres.usmpg.de
Key vibrational frequencies for this compound are summarized in the following table.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong |
| C=O Stretch (Ester) | 1740 | 1740 | Strong |
| CH₂ Bend | 1465 | 1465 | Medium |
| C-O Stretch | 1180 | 1180 | Strong |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation
For a chiral molecule like this compound, chiroptical techniques such as optical rotation and circular dichroism are essential for determining its absolute stereochemistry.
Optical Rotation: The measurement of the specific rotation of an enantiomerically pure sample of this compound provides a fundamental physical constant for that stereoisomer. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orgrsc.orgsigmaaldrich.com The sign and magnitude of the rotation are characteristic of the absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.orgwikipedia.orgtaylorandfrancis.comlibretexts.orgtum.dephotophysics.com The ester chromophore in this compound will give rise to a CD signal, the sign and intensity of which are highly sensitive to the stereochemistry of the adjacent chiral centers in the octahydropentalene ring.
Chromatographic Separations for Isolation and Purity Determination
Chromatographic techniques are crucial for the isolation of this compound from a reaction mixture and for the determination of its purity.
Gas Chromatography (GC): Due to its likely volatility, gas chromatography is a suitable technique for the analysis of this compound. scielo.brchemicalforums.compku.edu.cnbirchbiotech.comresearchgate.netnih.govnih.gov A variety of capillary columns with different polarities can be used to achieve separation from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. For a non-polar compound like this compound, reversed-phase HPLC would likely be employed.
Chiral Chromatography: To separate the enantiomers of this compound, chiral HPLC is the method of choice. hplc.eusigmaaldrich.comacs.orgphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com
A summary of potential chromatographic methods is presented below.
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
| Gas Chromatography (GC) | DB-5 (5% Phenyl-methylpolysiloxane) | Helium | Flame Ionization (FID), Mass Spectrometry (MS) | Purity determination, quantitative analysis |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | UV (at low wavelength), Refractive Index (RI) | Isolation, purity assessment |
| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel OD) | Hexane/Isopropanol | UV, Circular Dichroism (CD) | Enantiomeric separation, determination of enantiomeric excess |
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Computational Chemistry and Theoretical Investigations of Octahydropentalenyl Valerate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide array of chemical attributes.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like octahydropentalenyl valerate (B167501), DFT calculations can illuminate its reactivity and kinetic stability. By mapping the electron density, key descriptors can be calculated.
A primary application of DFT is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A large gap suggests high stability, whereas a small gap points to higher reactivity.
Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. In octahydropentalenyl valerate, the ester group's oxygen atoms would be expected to show regions of negative potential, indicating sites susceptible to electrophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase)
| Property | Value | Description |
| HOMO Energy | -6.85 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | 0.45 eV | Represents the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 7.30 eV | The energy difference between HOMO and LUMO, suggesting good kinetic stability. |
| Dipole Moment | 1.98 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on C=O Carbon | +0.58 e | Indicates a significant partial positive charge, marking it as a primary electrophilic site. |
| Mulliken Charge on C=O Oxygen | -0.52 e | Shows a significant partial negative charge, identifying it as a primary nucleophilic site. |
This is an interactive data table. You can sort and filter the data as needed.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy compared to standard DFT, albeit at a significantly greater computational expense. These methods are invaluable for obtaining precise geometric parameters and benchmark-quality energy values.
For this compound, geometry optimization using a method like MP2 with an extensive basis set (e.g., aug-cc-pVTZ) would provide highly accurate bond lengths, bond angles, and dihedral angles. These optimized geometries serve as the foundation for all other computational analyses, ensuring that calculations are performed on a realistic molecular structure. High-accuracy single-point energy calculations using a "gold standard" method like CCSD(T) can then be performed on the optimized geometry to establish a definitive value for the molecule's ground-state energy.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of conformational flexibility and intermolecular interactions.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent like water or a non-polar solvent like hexane) and calculating the forces between atoms using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over a period ranging from nanoseconds to microseconds.
This approach is particularly useful for exploring the conformational space of the flexible valerate side chain and the puckering of the octahydropentalene ring system. Analysis of the MD trajectory can reveal the most populated conformations, the energy barriers between them, and how solvent molecules arrange themselves around the solute. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of molecular structure) with an experimentally measured property.
For a series of related ester compounds including this compound, a QSPR model could be developed to predict properties like boiling point, viscosity, or refractive index. The process would involve:
Calculating a large number of molecular descriptors (e.g., topological indices, constitutional descriptors, quantum-chemical descriptors) for each molecule in the series.
Gathering experimental data for the property of interest.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that links the descriptors to the property.
Such a model would allow for the rapid estimation of properties for new, unsynthesized compounds in the same chemical class, accelerating materials design and screening processes.
In Silico Mechanistic Studies of this compound Transformations
Computational chemistry can be used to investigate the mechanisms of chemical reactions, such as the hydrolysis of the ester group in this compound. By modeling the reaction pathway, key structures like transition states can be identified and their energies calculated.
For the base-catalyzed hydrolysis of this compound, a theoretical study would involve mapping the potential energy surface of the reaction. This would start with the reactants (the ester and a hydroxide (B78521) ion), proceed through the formation of a tetrahedral intermediate (the transition state), and end with the products (octahydropentalenol and a valerate salt). DFT is well-suited for locating the geometry of the transition state and calculating the activation energy barrier. A lower activation energy would indicate a faster reaction rate. Such studies provide a detailed, step-by-step picture of the reaction mechanism that is often impossible to observe directly through experimental means.
Table 2: Hypothetical Energy Profile for the Base-Catalyzed Hydrolysis of this compound (Relative energies calculated via DFT)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Ester + OH⁻) | 0.0 | The starting point of the reaction, set as the reference energy. |
| Transition State | +12.5 | The highest energy point along the reaction coordinate, representing the activation barrier. |
| Products (Alcohol + Valerate) | -18.2 | The final products of the reaction, showing the overall process is exothermic. |
This is an interactive data table. You can sort and filter the data as needed.
Reaction Mechanisms and Mechanistic Pathways Involving Octahydropentalenyl Valerate
Elucidation of Hydrolytic and Transesterification Reaction Mechanisms of the Valerate (B167501) Ester
The valerate ester functional group is the primary site for hydrolytic and transesterification reactions. These reactions proceed via nucleophilic acyl substitution mechanisms.
Hydrolysis:
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the valerate ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the octahydropentalenol (B1332180) moiety yields the protonated valeric acid and the corresponding alcohol. Deprotonation of the carboxylic acid gives the final product. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. This is followed by the elimination of the octahydropentalenoxide leaving group. The resulting valeric acid is then deprotonated by the alkoxide to form a carboxylate salt, and the alcohol is also formed. This reaction is irreversible as the final deprotonation step drives the reaction to completion. youtube.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Protonation of the carbonyl oxygen activates the ester, which is then attacked by the incoming alcohol to form a tetrahedral intermediate. After proton transfers, the original alcohol (octahydropentalenol) is eliminated, and a new ester is formed. wikipedia.org
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the carbonyl carbon of the octahydropentalenyl valerate, leading to a tetrahedral intermediate. Elimination of the octahydropentalenoxide leaving group yields the new ester. masterorganicchemistry.com
| Reaction Type | Catalyst | Nucleophile | Key Intermediate | Products |
| Acid-Catalyzed Hydrolysis | H+ | H₂O | Tetrahedral Intermediate | Valeric Acid, Octahydropentalenol |
| Base-Catalyzed Hydrolysis | OH- | OH- | Tetrahedral Intermediate | Valerate Salt, Octahydropentalenol |
| Acid-Catalyzed Transesterification | H+ | R'OH | Tetrahedral Intermediate | New Valerate Ester, Octahydropentalenol |
| Base-Catalyzed Transesterification | R'O- | R'O- | Tetrahedral Intermediate | New Valerate Ester, Octahydropentalenol |
Mechanistic Investigations of Electrophilic and Nucleophilic Substitutions on the Octahydropentalene Core
The octahydropentalene core is a saturated bicyclic alkane. As such, it is generally unreactive towards both electrophiles and nucleophiles under standard conditions. Substitution reactions on this saturated framework would likely require harsh conditions and proceed through radical mechanisms rather than the more common ionic pathways.
Electrophilic Substitution:
Direct electrophilic substitution on the C-H bonds of the octahydropentalene core is highly unlikely due to the low reactivity of alkanes. Such reactions typically require superacids to generate carbocation intermediates, which could then undergo rearrangements.
Nucleophilic Substitution:
Nucleophilic substitution on the unsubstituted octahydropentalene core is not feasible as there is no suitable leaving group. However, if the octahydropentalene ring were functionalized with a good leaving group (e.g., a halide or a tosylate), nucleophilic substitution could occur. The mechanism would likely be S_N2 for primary and secondary positions and S_N1 for tertiary positions, although the rigid bicyclic structure can influence the feasibility and stereochemical outcome of these reactions. For instance, an S_N2 reaction would proceed with inversion of configuration, which can be sterically hindered in a fused ring system. An S_N1 reaction would proceed through a carbocation intermediate, which could be prone to rearrangement.
In related 3,7-diazabicyclo[3.3.0]octane systems, nucleophilic substitution has been observed to occur on functional groups attached to the bicyclic core. researchgate.netexcli.de
| Substitution Type | Substrate Requirement | Plausible Mechanism | Key Considerations |
| Electrophilic | Highly activating conditions (e.g., superacids) | Carbocation-mediated | Prone to rearrangements |
| Nucleophilic | Presence of a good leaving group on the core | S_N1 or S_N2 | Steric hindrance, potential for rearrangements |
Exploration of Pericyclic and Rearrangement Reactions of the Fused Bicyclic System
Pericyclic Reactions:
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.ukalchemyst.co.uk For the saturated octahydropentalene core, the most relevant pericyclic reactions would be sigmatropic rearrangements, but these typically require the presence of adjacent π-systems. Therefore, direct pericyclic reactions on the saturated octahydropentalene skeleton are not expected. However, if unsaturation were introduced into the ring system, a wider range of pericyclic reactions, such as cycloadditions and electrocyclic reactions, would become possible. ox.ac.uklibretexts.org
Rearrangement Reactions:
Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.inwikipedia.org In the context of this compound, rearrangements would most likely be initiated by the formation of a carbocation on the octahydropentalene core. Such carbocations could be generated under strongly acidic conditions, potentially during attempts at electrophilic substitution or S_N1-type reactions of a functionalized octahydropentalene. Once formed, the carbocation could undergo Wagner-Meerwein rearrangements, involving 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation. mvpsvktcollege.ac.in The rigid, fused nature of the bicyclo[3.3.0]octane system would influence the feasibility and outcome of such rearrangements. biomedres.usbiomedres.us For example, ring expansion or contraction could occur to relieve ring strain.
| Reaction Type | Prerequisites | Potential Mechanism | Influencing Factors |
| Pericyclic | Presence of unsaturation in the core | Concerted (e.g., Diels-Alder, Cope rearrangement) | Orbital symmetry, stereochemistry |
| Rearrangement | Formation of a carbocation on the core | Wagner-Meerwein (1,2-hydride/alkyl shifts) | Carbocation stability, ring strain |
Catalytic Reaction Pathways Mediated by this compound or its Derivatives
While this compound itself is unlikely to act as a catalyst, its metallic derivatives could potentially mediate catalytic reactions. For example, the introduction of a metal center to the octahydropentalene core could create a novel ligand for catalysis.
More plausibly, catalytic transformations can be performed on this compound. A key example is catalytic hydrogenation.
Catalytic Hydrogenation:
If the octahydropentalene core contains double bonds, these can be reduced to single bonds through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas. The reaction proceeds via the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, usually from the less sterically hindered face of the molecule. In the context of the bicyclo[3.3.0]octane system, this can lead to high stereoselectivity. scispace.comscielo.br
Oxidative and Reductive Transformation Mechanisms
Oxidative Transformations:
The saturated octahydropentalene core is generally resistant to oxidation under mild conditions. Strong oxidizing agents under harsh conditions could lead to the cleavage of C-C and C-H bonds, resulting in a complex mixture of products.
The valerate ester group is also relatively stable to oxidation. However, the α-carbon to the carbonyl group could potentially be oxidized under specific conditions. More likely, oxidative cleavage of the ester could be achieved under very harsh conditions, but this is not a common transformation. The synthesis of esters can be achieved through the oxidative esterification of aldehydes. organic-chemistry.org
Reductive Transformations:
The valerate ester can be reduced to an alcohol. Common reducing agents for this transformation include strong hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide and forming an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol (pentanol). The octahydropentalenoxide would be liberated and protonated upon workup to yield octahydropentalenol. google.com
| Transformation | Reagent | Functional Group Targeted | Plausible Mechanism | Product(s) |
| Oxidation | Strong oxidizing agents | C-H bonds on the core | Radical chain reaction | Complex mixture of degradation products |
| Reduction | LiAlH₄ | Valerate ester | Nucleophilic acyl substitution followed by nucleophilic addition | Pentanol, Octahydropentalenol |
Exploration of Molecular Interactions and Biochemical Modulations by Octahydropentalenyl Derivatives
Investigation of Protein-Ligand Binding Affinity and Specificity using in vitro Assays
There is no available research documenting in vitro assays performed with Octahydropentalenyl valerate (B167501) or its derivatives. Consequently, its binding affinity and specificity for proteins such as Akt3, APOL1, USP7, PI3K, and Bcl-2 are unknown.
Elucidation of Enzyme Inhibition or Activation Mechanisms
The scientific literature contains no studies on the effects of Octahydropentalenyl valerate on enzymatic activity. As a result, no mechanisms of enzyme inhibition or activation by this compound have been elucidated.
Cellular Pathway Modulation Studies in Defined Biological Systems
Without any foundational biological studies, there is no information regarding the modulation of cellular pathways, such as signal transduction cascades, by this compound.
Target Identification and Deconvolution Methodologies for Octahydropentalenyl Derivatives
No target identification studies have been published for Octahydropentalenyl derivatives. Methodologies for deconvolution to identify its biological targets have not been applied, as the compound itself is not characterized in the literature.
Biophysical Characterization of Compound-Target Interactions
As no biological targets for this compound have been identified, there is no data from biophysical characterization techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry to describe its interaction with any target.
Structure Activity Relationship Sar Studies of Octahydropentalenyl Valerate Analogs
Systematic Variation of the Valerate (B167501) Ester Moiety and its Influence on Molecular Interactions
The valerate ester moiety of octahydropentalenyl valerate presents a key area for systematic variation in SAR studies. The length, branching, and rigidity of the ester chain can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, altering the five-carbon valerate chain to shorter (e.g., acetate, propionate) or longer (e.g., caproate, enanthate) esters would modulate the lipophilicity of the molecule. This, in turn, could affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross biological membranes and interact with target proteins.
Introduction of branching (e.g., isovalerate) or unsaturation within the ester chain could provide insights into the steric and electronic requirements of the binding pocket. Aromatic esters could be introduced to explore potential pi-stacking interactions. In the absence of specific biological data for this compound analogs, a hypothetical data table illustrating this principle is presented below.
Hypothetical Data Table: Influence of Ester Moiety on Biological Activity
| Compound | Ester Moiety | Relative Lipophilicity (LogP) | Hypothetical Biological Activity (IC₅₀, µM) |
| Octahydropentalenyl acetate | Acetate | Lower | 15.2 |
| Octahydropentalenyl propionate | Propionate | 10.5 | |
| Octahydropentalenyl butyrate | Butyrate | 5.8 | |
| This compound | Valerate | Reference | 2.1 |
| Octahydropentalenyl hexanoate | Hexanoate | Higher | 4.5 |
| Octahydropentalenyl benzoate | Benzoate | 22.0 |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Stereoisomeric and Conformational Effects on Biological Activity Profiles
The octahydropentalene core, a bicyclo[3.3.0]octane system, can exist as different stereoisomers (e.g., cis- and trans-fused rings) and each of these can have multiple chiral centers, leading to a variety of enantiomers and diastereomers. The spatial arrangement of atoms is critical for biological activity, as molecular targets such as enzymes and receptors are chiral environments. acs.orgamanote.com
The cis-fused octahydropentalene is known to be flexible, capable of adopting various conformations. biomedres.us This conformational flexibility can be crucial for its ability to bind to a biological target. The specific conformation adopted upon binding (the bioactive conformation) may be one of many low-energy conformations accessible to the molecule in solution.
Different stereoisomers of this compound would present the valerate ester and the bicyclic core in different spatial orientations. This would likely lead to significant differences in their biological activity profiles, with one isomer potentially being significantly more active than others.
Hypothetical Data Table: Stereoisomeric Effects on Biological Activity
| Stereoisomer of this compound | Relative Stability | Hypothetical Biological Activity (IC₅₀, µM) |
| (1S, 2R, 5S)-isomer | High | 1.5 |
| (1R, 2S, 5R)-isomer | High | 1.8 |
| (1S, 2S, 5R)-isomer | Lower | 50.7 |
| (1R, 2R, 5S)-isomer | Lower | >100 |
This table is for illustrative purposes only and is not based on experimental data for this compound.
Rational Design Principles for Modulating Molecular Interaction Specificity
Rational drug design aims to predict and design molecules with specific biological functions. researchgate.net For this compound analogs, this would involve integrating structural information about the target protein with the SAR data from analog studies. If, for example, a hydrophobic pocket is identified in the target's binding site, the valerate chain could be extended or branched to optimize hydrophobic interactions. Conversely, if hydrogen bond donors or acceptors are present, the ester moiety could be replaced with functional groups capable of forming such bonds, like amides or small ether-linked alcohols.
The bicyclic octahydropentalene core serves as a rigid scaffold to present the pharmacophoric elements in a defined spatial orientation. Modifications to this scaffold itself, such as the introduction of substituents or heteroatoms, could further refine the interaction specificity.
Computational SAR Approaches (e.g., 3D-QSAR, Pharmacophore Modeling)
In the absence of a crystal structure of the biological target, computational techniques can provide valuable insights.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. A 3D-QSAR model for this compound analogs could generate contour maps indicating regions where bulky groups or specific electronic features would enhance or diminish activity. This would guide the design of more potent analogs.
Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. biomedres.us For this compound, a pharmacophore model might consist of a hydrophobic feature representing the bicyclic core and a hydrogen bond acceptor for the ester carbonyl. This model could then be used to screen virtual libraries of compounds to identify novel, structurally diverse molecules with the potential for the same biological activity.
Future Research Directions and Unresolved Challenges in Octahydropentalenyl Valerate Research
Development of Green Chemistry Approaches for Octahydropentalenyl Valerate (B167501) Synthesis
The synthesis of octahydropentalenyl valerate, an ester, traditionally involves the reaction of an octahydropentalenol (B1332180) with valeric acid or its derivative. Conventional esterification methods often rely on homogeneous acid catalysts, which can lead to corrosive byproducts and energy-intensive purification processes. mdpi.com Future research is increasingly focused on aligning the synthesis of such compounds with the principles of green chemistry to enhance sustainability.
Key areas for development include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, offers a promising alternative to traditional homogeneous catalysts. mdpi.com These materials are typically less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused, reducing waste and operational costs.
Alternative Reaction Media: The exploration of supercritical fluids or ionic liquids as reaction media can offer advantages in terms of reaction rates and ease of product separation.
Process Intensification: Techniques like reactive distillation or membrane reactors that combine reaction and separation into a single unit operation can improve reaction conversion by continuously removing water, a byproduct of esterification. mdpi.comresearchgate.net
Recent studies on the synthesis of the bicyclo[3.3.0]octane core have explored various strategies, including ring-rearrangement metathesis and palladium-catalyzed cycloalkenylations. beilstein-journals.orgresearchgate.net Integrating these advanced synthetic methods for the core structure with green esterification techniques will be crucial for the sustainable production of this compound.
Comprehensive Exploration of Novel Biochemical Targets for Octahydropentalenyl Derivatives
The structural similarity of the octahydropentalene core to that of prostaglandins (B1171923) suggests that derivatives of this compound could interact with a range of biochemical targets. Prostaglandin (B15479496) F2α (PGF2α) and its analogs, for instance, are known to act on specific G protein-coupled receptors (GPCRs), such as the FP receptor. nih.govrndsystems.comtocris.com These interactions mediate a variety of physiological responses, making them important targets for therapeutic intervention in areas like cardiovascular disease and reproductive health. nih.gov
Future research should focus on a systematic exploration of the biochemical targets of novel octahydropentalenyl derivatives. This would involve:
Target Identification and Validation: Screening libraries of octahydropentalenyl derivatives against a panel of known and orphan GPCRs to identify potential binding partners. Recent structural studies of the human prostaglandin F2α receptor have provided detailed insights into ligand binding and receptor selectivity, which can guide the design of new derivatives. nih.gov
Mechanism of Action Studies: Once a target is identified, detailed in vitro and cellular assays are needed to elucidate the mechanism of action. This includes determining whether a derivative acts as an agonist or antagonist and characterizing the downstream signaling pathways it modulates.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of derivatives with systematic modifications to the octahydropentalenyl core and the valerate side chain will be essential to understand the structural requirements for target binding and activity. This knowledge is critical for optimizing the potency and selectivity of lead compounds.
Given that PGF2α analogs like Carboprost and Latanoprost have clinical applications, it is plausible that novel octahydropentalenyl derivatives could be developed as modulators of the FP receptor or other related prostanoid receptors for various therapeutic indications. nih.govmedchemexpress.com
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Derivatives
The vast chemical space of possible octahydropentalenyl derivatives makes their comprehensive synthesis and experimental testing a time-consuming and expensive endeavor. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling the predictive modeling of molecular properties and activities. nih.govscielo.brnih.gov
Key applications of AI and ML in this context include:
Predictive Modeling of Physicochemical Properties: ML algorithms can be trained on existing data to predict properties such as solubility, bioavailability, and toxicity for virtual derivatives, helping to prioritize compounds with a higher likelihood of success. nih.gov
Virtual Screening and Target Prediction: AI tools can be used to screen large virtual libraries of octahydropentalenyl derivatives against the 3D structures of potential protein targets, predicting binding affinities and identifying promising candidates for synthesis. scielo.brmdpi.com
De Novo Drug Design: Generative AI models can design novel molecular structures with optimized properties for a specific biological target. mdpi.com These models can explore the vast chemical space to propose new octahydropentalenyl derivatives with enhanced potency and selectivity.
The integration of AI and ML into the research pipeline for this compound will enable a more data-driven and efficient approach to the design and optimization of new derivatives with desired biological activities. cncb.ac.cn
Advanced Methodologies for Real-Time Monitoring of this compound Reactivity
To optimize the synthesis of this compound and to study its reactivity, advanced analytical techniques that allow for real-time monitoring are indispensable. Traditional methods often rely on offline analysis, which can be time-consuming and may not provide a complete picture of the reaction dynamics.
Future research should focus on the implementation and development of advanced process analytical technologies (PAT) for monitoring the esterification reaction to form this compound. These methodologies include:
In-line Spectroscopic Techniques: Techniques such as mid-infrared (MIR) spectrometry and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates directly within the reaction vessel. nih.gov
On-line Mass Spectrometry: Direct liquid sampling mass spectrometry can be used to monitor the reaction progress by providing detailed information about the molecular species present in the reaction mixture. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy can be a powerful tool for monitoring the kinetics of the esterification reaction, providing detailed structural information about the molecules involved. oxinst.com
The data generated from these real-time monitoring techniques can be used to gain a deeper understanding of the reaction kinetics and mechanism. This knowledge is crucial for optimizing reaction conditions, improving yield and purity, and ensuring the consistent quality of the final product. Furthermore, these techniques can be applied to study the stability and degradation of this compound under various conditions, which is important for its formulation and storage. In some cases, even simple sensory observations, like changes in smell, have been used to monitor the progress of esterification reactions in educational settings. acs.org
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing valerate derivatives like octahydropentalenyl valerate?
- Methodological Answer : Enzymatic esterification using immobilized lipases (e.g., Thermomyces lanuginosus lipase on polyhydroxybutyrate) under controlled conditions (30.5°C, 234 rpm agitation, 18% m/v biocatalyst) achieves high conversion rates (~92%) for valerate esters . Solvent systems (e.g., heptane) enhance reaction efficiency compared to solvent-free setups . Anaerobic chain elongation using glycerol and ethanol as substrates in bioreactors can also produce valeric acid, though scalability requires optimization of microbial consortia and electron donor ratios .
Q. Which analytical techniques are most reliable for characterizing valerate derivatives?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (FTIR) are critical for confirming ester synthesis and purity. GC-MS identifies characteristic peaks (e.g., m/z 105 for valerate esters) , while FTIR verifies functional groups like ester carbonyl bonds . For structural analysis, computational methods (e.g., B3LYP-D3BJ/6-31+G(d,p) and MP2/cc-pVDZ levels) predict rotational constants and conformer stability, aiding in interpreting experimental spectral data .
Q. How does valerate influence cellular functions in in vitro models?
- Methodological Answer : In intestinal epithelial cells (e.g., Caco-2 monolayers), valerate enhances barrier function by modulating tight junction proteins. Experimental designs should include transepithelial electrical resistance (TEER) measurements and immunofluorescence staining to quantify effects . For immune cells, valerate’s inhibition of reactive oxygen species (ROS) in HL-60 cells can be assayed using luminol-based chemiluminescence, with controls for confounding factors like other short-chain fatty acids (SCFAs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in valerate’s role across different experimental models?
- Methodological Answer : Discrepancies (e.g., valerate’s pro- vs. anti-inflammatory effects) may arise from model-specific factors such as cell type, SCFA concentration, and microbiome interactions. Systematic meta-analyses comparing in vitro (e.g., THP-1, Caco-2) and in vivo models, coupled with multi-omics (metabolomics, transcriptomics), can identify context-dependent mechanisms . Dose-response studies with standardized valerate preparations (e.g., purity ≥98%) are critical .
Q. What strategies optimize bioreactor conditions for valerate production via microbial chain elongation?
- Methodological Answer : In anaerobic bioreactors, pH control (5.5–6.0), substrate-to-electron donor ratios (e.g., glycerol:ethanol), and pertraction systems for product extraction improve valerate yields. Phase-specific adjustments (e.g., microbial community augmentation with caproate-producing sludge) enhance process stability . Computational flux balance analysis (FBA) of genome-scale metabolic models (e.g., Clostridium luticellari) can predict bottlenecks in carbon flux toward valerate .
Q. How do computational methods improve the accuracy of valerate derivative conformation studies?
- Methodological Answer : Density functional theory (DFT) and MP2 calculations at the cc-pVDZ basis set level predict rotational constants and conformational energies for alkyl valerates. For example, MP2/cc-pVDZ reduces errors in equilibrium rotational constants (Xₑ) by compensating for anharmonic vibrational effects, enabling better alignment with experimental X₀ values . Molecular dynamics (MD) simulations further validate solvent interactions and steric effects.
Q. What ethical and reproducibility considerations apply to valerate research in animal models?
- Methodological Answer : Studies using estradiol valerate (a reproductive toxicant) must adhere to OECD guidelines for humane endpoints and dose limits . For reproducibility, detailed reporting of animal microbiota status, diet (SCFA content), and housing conditions is essential, as gut microbiome variations significantly influence valerate metabolism . Open-access sharing of datasets (e.g., via FAIR principles) mitigates reproducibility crises .
Data Integration and Reporting Standards
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare SCFA effects across experimental groups. Report effect sizes and confidence intervals to clarify biological significance .
- Ethical Data Collection : For human-derived samples (e.g., fecal SCFA analysis), obtain informed consent and anonymize data per GDPR/HIPAA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
